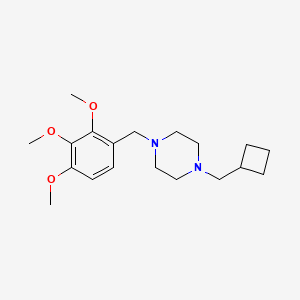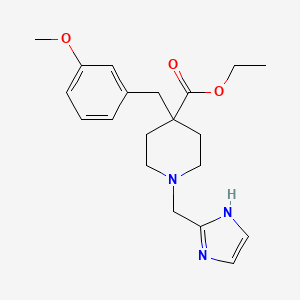
1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is a chemical compound that belongs to the piperazine family. It has been extensively studied due to its potential applications in scientific research.
作用机制
The mechanism of action of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate involves its interaction with serotonin receptors. It has been shown to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This results in the modulation of serotonin signaling pathways, which can have a variety of effects on physiological and pathological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate are diverse and depend on the specific serotonin receptor subtype that it interacts with. It has been shown to have anxiolytic and antidepressant effects through its interaction with the 5-HT1A receptor. It has also been shown to have hallucinogenic effects through its interaction with the 5-HT2A receptor.
实验室实验的优点和局限性
One of the main advantages of using 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate in lab experiments is its high affinity for serotonin receptors. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes. However, its complex synthesis method and high cost can be limiting factors for its use in some experiments.
未来方向
There are several future directions for the study of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate. One area of interest is its potential use in the treatment of anxiety and depression. Another area of interest is its potential use in the study of the role of serotonin in the pathophysiology of various psychiatric disorders. Additionally, further studies are needed to elucidate its mechanism of action and to develop more efficient synthesis methods.
Conclusion
In conclusion, 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is a valuable tool for studying the role of serotonin in various physiological and pathological processes. Its high affinity for serotonin receptors and diverse effects make it a promising compound for future research. However, its complex synthesis method and high cost can be limiting factors for its use in some experiments. Further studies are needed to fully elucidate its mechanism of action and to develop more efficient synthesis methods.
合成方法
The synthesis of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is a complex process that involves several steps. The first step involves the reaction of 1-(cyclobutylmethyl)piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with trifluoroacetic acid to yield the final product.
科学研究应用
1-(Cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for serotonin receptors, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
属性
IUPAC Name |
1-(cyclobutylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-22-17-8-7-16(18(23-2)19(17)24-3)14-21-11-9-20(10-12-21)13-15-5-4-6-15/h7-8,15H,4-6,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNYOYIYCKLCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3CCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N'-(4-fluorophenyl)-N-heptylthiourea](/img/structure/B5116492.png)
![N-(1-adamantylmethyl)-N-(2-hydroxyethyl)-5-[(3-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5116500.png)
![3-hydroxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}butanohydrazide](/img/structure/B5116521.png)

![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)
![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)

![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5116559.png)

![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)
![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)

![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)